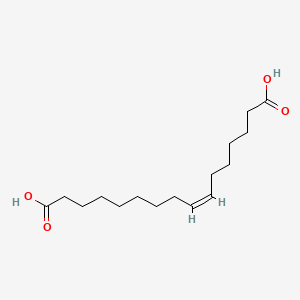

7-Hexadecenedioic acid, (7Z)-

Description

Definitional Framework and Nomenclature in Lipid Biochemistry

The precise identification of any chemical compound is rooted in a systematic naming convention. For complex molecules like unsaturated dicarboxylic acids, this framework ensures unambiguous communication of the structure.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the naming of unsaturated dicarboxylic acids follows a clear set of rules. For an acyclic dicarboxylic acid, the name is derived from the parent hydrocarbon chain that includes both carboxyl groups. jove.com The suffix “-dioic acid” is appended to the parent name, and unlike with monocarboxylic acids, the final "-e" of the parent hydrocarbon name is retained. jove.comdocbrown.info

The presence of a double bond classifies the acid as unsaturated. tutorsglobe.com Its location is indicated by a number, and its stereochemistry is designated with a prefix, either cis/trans or, more precisely, (Z)/(E). jove.com

For (7Z)-7-Hexadecenedioic acid :

Hexadecane : Indicates a 16-carbon backbone.

-ene : Signifies the presence of a double bond.

7- : Locates the double bond starting at the 7th carbon atom.

(7Z)- : Specifies the stereochemistry of the double bond as cis (from the German zusammen, meaning "together"), where the higher-priority substituents are on the same side of the double bond. wikipedia.org

-dioic acid : Denotes the presence of two carboxylic acid (-COOH) functional groups, one at each end of the carbon chain. youtube.com

A critical distinction exists between dicarboxylic acids and their monocarboxylic counterparts. (7Z)-7-Hexadecenedioic acid is structurally related to (7Z)-7-Hexadecenoic acid, but they differ fundamentally in the number of carboxyl groups. tutorsglobe.comwikipedia.org This difference alters their chemical properties and classification. (7Z)-7-Hexadecenoic acid, a monocarboxylic acid, possesses a single -COOH group at one end and a methyl (-CH3) group at the other. nih.govlarodan.com In contrast, (7Z)-7-Hexadecenedioic acid has -COOH groups at both ends of its 16-carbon chain. chemspider.com

Table 1: Comparison of (7Z)-7-Hexadecenedioic Acid and (7Z)-7-Hexadecenoic Acid

| Feature | (7Z)-7-Hexadecenedioic Acid | (7Z)-7-Hexadecenoic Acid |

|---|---|---|

| Molecular Formula | C₁₆H₂₈O₄ chemspider.com | C₁₆H₃₀O₂ nih.gov |

| Classification | Unsaturated Dicarboxylic Acid | Unsaturated Monocarboxylic Fatty Acid nih.gov |

| Functional Groups | Two Carboxylic Acid (-COOH) groups | One Carboxylic Acid (-COOH) group |

| Chain Termini | Carboxyl group at C1 and C16 | Carboxyl group at C1, Methyl group at C16 |

| Monoisotopic Mass | 284.1988 g/mol chemspider.com | 254.2246 g/mol iarc.fr |

Fatty acids are fundamentally carboxylic acids with an aliphatic chain, and they are key components of lipids. wikipedia.org They are typically classified by chain length, saturation, and the presence of other functional groups. byjus.commetwarebio.com The most common naturally occurring fatty acids are monocarboxylic, with an unbranched chain. wikipedia.org

Fatty acid derivatives are molecules that are formed through metabolic modification of fatty acids, incorporating additional functional groups such as hydroxy, keto, or epoxy groups. nih.gov Dicarboxylic acids, like (7Z)-7-Hexadecenedioic acid, represent a specific class of these derivatives, characterized by the oxidation of the terminal methyl group of a monocarboxylic fatty acid to a second carboxyl group.

Rationale for Research Focus on Specific Unsaturated Dicarboxylic Acids

While the academic literature extensively covers common saturated and unsaturated fatty acids, there is a growing recognition of the importance of non-standard structures.

Research interest in fatty acids with unusual structures is expanding. rsc.org Scientists are increasingly investigating isomers that differ in double bond position and geometry, as these structural nuances can lead to distinct biological functions and metabolic fates. rsc.orgsciex.com The unique three-dimensional shape of non-standard fatty acids can influence their role in cell membranes and signaling pathways, potentially conferring specific health effects. rsc.orgnih.gov The study of such molecules is crucial for a complete understanding of lipid diversity and function. nih.gov

Despite the systematic framework for its classification, a significant gap exists in the academic understanding of (7Z)-7-Hexadecenedioic acid itself. While its saturated analogue, hexadecanedioic acid, is recognized, particularly as a potential precursor in chemical synthesis google.com, the specific (7Z)-unsaturated version is not well-documented in peer-reviewed literature.

A search of scientific databases reveals chemical identifiers and basic properties for (7Z)-7-Hexadecenedioic acid chemspider.com, but a conspicuous lack of in-depth research into its natural occurrence, biosynthesis, or physiological role. In contrast, its monocarboxylic relative, (7Z)-7-Hexadecenoic acid, has been identified in various organisms and studied in different biological contexts. nih.govthegoodscentscompany.com The primary gap, therefore, is the absence of empirical data and functional studies for (7Z)-7-Hexadecenedioic acid, leaving its potential significance in biochemistry and biology largely unexplored.

Structure

2D Structure

3D Structure

Properties

CAS No. |

253687-18-2 |

|---|---|

Molecular Formula |

C16H28O4 |

Molecular Weight |

284.39 g/mol |

IUPAC Name |

(Z)-hexadec-7-enedioic acid |

InChI |

InChI=1S/C16H28O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1,3H,2,4-14H2,(H,17,18)(H,19,20)/b3-1- |

InChI Key |

NJNZHDLLCUGGBQ-IWQZZHSRSA-N |

Isomeric SMILES |

C(CCC/C=C\CCCCCC(=O)O)CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCCCCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Synthetic and Bioconversion Strategies for 7z 7 Hexadecenedioic Acid Production

Biocatalytic Synthesis Approaches

Biocatalytic methods offer a sustainable and highly specific route to producing long-chain dicarboxylic acids (DCAs) like (7Z)-7-Hexadecenedioic acid. These processes typically employ microorganisms capable of converting fatty acids into their corresponding α,ω-dicarboxylic acids via the ω-oxidation pathway. nih.govfraunhofer.de

Utilization of Recombinant Microbial Systems for (7Z)-7-Hexadecenedioic Acid Production

The production of long-chain DCAs is often achieved using oleaginous yeasts, with Candida tropicalis being a prominent example. nih.govnih.gov These yeasts naturally possess the enzymatic machinery for the ω-oxidation of fatty acids. fraunhofer.de The initial and often rate-limiting step in this pathway is the terminal hydroxylation of a fatty acid, catalyzed by a cytochrome P450 (CYP) monooxygenase. nih.govnih.gov

To enhance production, recombinant microbial systems are developed. For instance, engineered strains of C. tropicalis have been created with amplified copies of the genes encoding cytochrome P450 monooxygenase and its redox partner, NADPH-cytochrome P450 reductase. nih.govnih.gov This genetic modification leads to increased ω-hydroxylase activity, boosting the productivity of the bioconversion process. nih.gov Research has identified specific CYP enzymes in C. tropicalis, such as CYP52A13 and CYP52A17, that are strongly induced by oleic acid and are key to diacid formation. nih.gov CYP52A13 shows a preference for oxidizing unsaturated fatty acids, while CYP52A17 efficiently oxidizes both saturated and unsaturated fatty acids, converting them into α,ω-diacids. nih.govnih.gov Beyond Candida, other microorganisms like Escherichia coli and Corynebacterium glutamicum are also being engineered with artificial pathways for DCA production. nih.gov

The table below summarizes key enzymes and microbial hosts involved in the biocatalytic production of long-chain dicarboxylic acids.

| Host Organism | Key Enzyme(s) | Function | Target Modification |

| Candida tropicalis | Cytochrome P450 Monooxygenases (e.g., CYP52A13, CYP52A17) | Catalyzes the rate-limiting ω-hydroxylation of fatty acids. nih.govnih.gov | Gene amplification to increase expression and productivity. nih.gov |

| Candida tropicalis | NADPH-Cytochrome P450 Reductase | Electron donor for Cytochrome P450 enzymes. nih.gov | Gene amplification to support increased P450 activity. nih.gov |

| Candida tropicalis | Acyl-CoA Oxidase | First enzyme in the β-oxidation pathway. nih.gov | Gene disruption/knock-out to prevent DCA degradation. nih.gov |

| Pichia, Yarrowia lipolytica | ω-oxidation pathway enzymes | Similar to C. tropicalis, used for DCA synthesis. fraunhofer.de | Genetic modification to prevent β-oxidation and enhance ω-oxidation. fraunhofer.de |

Metabolic Pathway Engineering in Host Organisms for Enhanced Bioconversion Efficiency

A critical strategy for maximizing the yield of DCAs in host organisms is the strategic manipulation of competing metabolic pathways. nih.gov Microorganisms possess a biochemical pathway for degrading fatty acids and dicarboxylic acids called β-oxidation, which naturally prevents the accumulation of DCAs. fraunhofer.de Therefore, a key metabolic engineering approach is the disruption or complete blockage of the β-oxidation pathway. nih.gov

In Candida tropicalis, this has been achieved by sequentially disrupting the genes that encode for acyl-CoA oxidase, the first enzyme in the β-oxidation cycle. nih.gov This genetic modification effectively redirects the fatty acid substrates away from degradation and entirely towards the productive ω-oxidation pathway, resulting in a conversion efficiency and chemical selectivity approaching 100%. nih.gov This engineered strain can efficiently produce a variety of saturated and unsaturated DCAs with chain lengths from C12 to C22 without the byproducts typically associated with β-oxidation, such as chain shortening or hydroxylation. nih.gov

The ω-oxidation pathway itself consists of three main enzymatic steps:

ω-Hydroxylation : A cytochrome P450 monooxygenase introduces a hydroxyl group at the terminal methyl carbon (the ω-carbon) of the fatty acid. wikipedia.org

Oxidation to Aldehyde : An alcohol dehydrogenase oxidizes the newly formed hydroxyl group into an aldehyde. wikipedia.org

Oxidation to Carboxylic Acid : An aldehyde dehydrogenase completes the process by oxidizing the aldehyde group to a second carboxylic acid group, forming the α,ω-dicarboxylic acid. wikipedia.org

By combining the amplification of these ω-oxidation enzymes with the blockage of β-oxidation, a highly efficient microbial cell factory for DCA production is created. nih.gov

Exploration of Plant-Derived Substrate Precursors in Bioconversion Processes

The sustainability of biocatalytic DCA production is greatly enhanced by using renewable, plant-derived feedstocks. nih.gov Vegetable oils, such as rapeseed oil, sunflower oil, and distillers corn oil, serve as abundant and cost-effective sources of fatty acid precursors. fraunhofer.deresearchgate.net These oils are primarily composed of triglycerides, which can be hydrolyzed to release free fatty acids for bioconversion. fraunhofer.de

Oleic acid (a C18:1 fatty acid), a major component of many vegetable oils, is a commonly used substrate for producing the corresponding C18:1 dicarboxylic acid. fraunhofer.deresearchgate.net Studies on Candida tropicalis have shown that the bioconversion of oleic acid can also lead to the formation of shorter-chain unsaturated diacids, including C16 variants, through subsequent degradation pathways. researchgate.net The use of these plant-derived precursors offers a greener alternative to traditional petrochemical feedstocks for the chemical industry. nih.govnih.gov Fed-batch fermentation processes using these renewable substrates have achieved high titers of DCAs, demonstrating the industrial viability of this approach. fraunhofer.deresearchgate.net

Chemical Synthesis Methodologies

While biocatalysis provides a green route to (7Z)-7-Hexadecenedioic acid, chemical synthesis offers alternative and often more established methods for producing unsaturated dicarboxylic acids. These methods range from traditional oxidative cleavage to modern catalytic approaches.

Traditional Synthetic Routes for Unsaturated Dicarboxylic Acids

Traditional chemical methods for synthesizing DCAs often rely on the functionalization of existing double bonds in unsaturated fatty acids. google.com

Ozonolysis : This is a classic method that involves cleaving the double bond of an unsaturated fatty acid with ozone. The process generates two shorter molecules, each with a terminal carboxylic acid group. While effective, ozonolysis can be expensive and challenging to implement on an industrial scale. google.com

Olefin Metathesis : A more modern approach involves the self-metathesis of unsaturated fatty acids using catalysts like the Grubbs catalyst. This reaction joins two fatty acid molecules at their double bonds, creating a long-chain unsaturated α,ω-dicarboxylic acid and releasing a smaller hydrocarbon byproduct. This method has been successfully applied to fatty acids derived from renewable sources like soybean, rapeseed, and linseed oils. researchgate.net

Isomerizing Hydroxycarbonylation : This one-step method uses a palladium catalyst to convert unsaturated fatty acids into linear long-chain α,ω-dicarboxylic acids. The process involves isomerizing the internal double bond to the terminal position, followed by carbonylation using carbon monoxide and water as a nucleophile. This technique has shown high selectivity for the desired linear diacid product. acs.org

The table below compares different chemical synthesis routes for long-chain unsaturated dicarboxylic acids.

| Synthesis Route | Key Reagents/Catalyst | Substrate | Description |

| Ozonolysis | Ozone (O₃) | Unsaturated Fatty Acids | Oxidative cleavage of the C=C double bond to form two carboxylic acids. google.com |

| Olefin Metathesis | Grubbs Catalyst (Ruthenium-based) | Unsaturated Fatty Acids | Catalytic reaction that forms a new C=C bond, leading to a symmetrical long-chain diacid. researchgate.net |

| Isomerizing Hydroxycarbonylation | Palladium (Pd) Catalyst, CO, H₂O | Unsaturated Fatty Acids | Combines isomerization of the double bond with carbonylation to add a carboxyl group at the chain end. acs.org |

Chemo-Enzymatic Cascade Approaches for Functional Group Transformations in Lipid Synthesis

Chemo-enzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical reactions to perform complex transformations. au.dk While not yet specifically detailed for (7Z)-7-Hexadecenedioic acid, these cascade approaches are powerful tools for lipid modification and synthesis. biorxiv.orgbiorxiv.org

An example of this approach involves using enzymes to create a specific intermediate, which is then modified in a subsequent chemical step. For instance, a bacterial fatty acid synthase can be used to produce a specific fatty acyl-CoA in situ from simple precursors like acetyl-CoA and malonyl-CoA. biorxiv.orgresearchgate.net This enzymatically generated, activated fatty acid can then react with another molecule via a highly selective chemical reaction, such as native chemical ligation, to form a complex lipid product like a non-canonical phospholipid. biorxiv.orgresearchgate.net Another strategy involves using hydratases to introduce hydroxyl groups into fatty acids, followed by lipase-mediated esterification to create complex fatty acid esters of hydroxy fatty acids (FAHFAs). au.dk These examples demonstrate the potential of combining enzymatic and chemical steps to achieve functional group transformations in lipid synthesis that would be difficult to accomplish using either method alone. au.dkbiorxiv.org

Optimization of Production Systems for Academic and Industrial Relevance

The transition of (7Z)-7-Hexadecenedioic acid production from laboratory-scale synthesis to industrially viable manufacturing necessitates rigorous optimization of the chosen production systems. Both synthetic and bioconversion strategies present unique parameters that can be fine-tuned to enhance yield, purity, efficiency, and cost-effectiveness, making the compound relevant for academic research and commercial applications.

Optimization efforts in bioconversion systems, particularly microbial fermentation, are centered on metabolic engineering and process control. A key challenge in producing dicarboxylic acids (DCAs) in microorganisms is the native β-oxidation pathway, which degrades the product. fraunhofer.de A common strategy involves genetically modifying production strains, such as the yeast Candida tropicalis, to block this degradation pathway. By knocking out the genes responsible for β-oxidation, the accumulation of the desired dicarboxylic acid is significantly increased. fraunhofer.de For academic purposes, such modifications help elucidate metabolic pathways, while for industrial relevance, they directly translate to higher product yields.

Further optimization is achieved by controlling the fermentation conditions. Key parameters include the choice of carbon and nitrogen sources, pH, temperature, and aeration. knu.ac.krresearchgate.net Fed-batch fermentation is a widely adopted strategy to achieve high-density cell cultures and increased product titers. nih.govnih.govmdpi.com This method involves the controlled feeding of nutrients throughout the fermentation process, which prevents the substrate inhibition that can occur in simple batch cultures and allows for sustained productivity. mdpi.comnih.gov For instance, in the production of related oleochemicals, fed-batch strategies have been shown to significantly boost the final product concentration. nih.gov

The table below summarizes typical parameters optimized in fed-batch fermentation for the production of related fatty acids and dicarboxylic acids, which are applicable principles for (7Z)-7-Hexadecenedioic acid.

| Parameter | Optimized Condition | Rationale / Impact |

| Microorganism | Genetically engineered Candida or Yarrowia strains | Blocks β-oxidation pathway, preventing product degradation and increasing accumulation. fraunhofer.de |

| Carbon Source | Glucose, Glycerol, Fatty Acids | Serves as the primary source for cell growth and as a precursor for product synthesis. mdpi.commdpi.com |

| Nitrogen Source | Yeast Extract, Monosodium Glutamate | Essential for cell growth and enzyme production; type and concentration affect biomass and productivity. knu.ac.krresearchgate.net |

| pH | Maintained between 6.0 and 8.0 | Optimal pH is crucial for enzyme activity and overall cellular health. knu.ac.krresearchgate.net |

| Temperature | 28-30°C | Balances enzyme kinetics and cell viability for maximal production rate. knu.ac.krnih.gov |

| Aeration Rate | 0.5 - 2.0 vvm (volume per volume per minute) | Ensures sufficient dissolved oxygen for aerobic respiration and oxidative enzyme function. researchgate.net |

| Feeding Strategy | Constant or DO-stat fed-batch | Maintains optimal nutrient levels, avoids substrate toxicity, and supports high cell density. mdpi.com |

For synthetic routes like olefin metathesis, optimization focuses on catalyst efficiency, reaction conditions, and downstream processing. The choice of catalyst, such as a second-generation Grubbs catalyst, is critical. researchgate.net Optimization involves minimizing the catalyst loading to reduce costs while maximizing conversion and selectivity. Reaction parameters such as temperature and atmosphere (typically inert) are controlled to prevent side reactions and catalyst degradation. researchgate.net From an industrial perspective, developing solvent-free reaction conditions is highly desirable as it reduces solvent costs, environmental impact, and simplifies product purification. researchgate.net

The following table outlines key optimization parameters for the chemical synthesis of dicarboxylic acids.

| Parameter | Optimized Condition | Rationale / Impact |

| Catalyst | Second-generation Grubbs catalyst | High activity and stability, allowing for lower catalyst loading. researchgate.net |

| Catalyst Loading | Minimized (e.g., 0.01 mol%) | Reduces overall process cost, a key factor for industrial viability. researchgate.net |

| Solvent | Solvent-free conditions | Lowers cost, reduces environmental footprint, and simplifies product purification. researchgate.net |

| Temperature | ~50°C | Provides sufficient energy for the reaction while minimizing thermal degradation of products and catalyst. researchgate.net |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects the catalyst from deactivation by oxygen and moisture. researchgate.net |

| Purification | Crystallization or Distillation | Method is selected based on desired purity, cost, and scalability for industrial production. |

Ultimately, the optimization of production systems for (7Z)-7-Hexadecenedioic acid aims to create a robust, scalable, and economically feasible process. For academic researchers, optimization provides tools to study and manipulate biological and chemical pathways. For industry, it is the critical step that determines whether a promising compound can be manufactured and supplied to the market for its potential applications in polymers, lubricants, and other specialty chemicals. researchgate.net

Metabolic Fluxes and Potential Biological Interactions of 7z 7 Hexadecenedioic Acid

Theoretical Pathways of (7Z)-7-Hexadecenedioic Acid Biosynthesis

The biosynthesis of (7Z)-7-Hexadecenedioic acid is not a primary metabolic pathway but rather an auxiliary route that becomes significant when mitochondrial fatty acid oxidation is overloaded or impaired. nih.gov The process begins with a monocarboxylic fatty acid precursor, which undergoes ω-oxidation to introduce a second carboxyl group at the terminal omega (ω) carbon. nih.govnih.gov The precursor for (7Z)-7-Hexadecenedioic acid is presumed to be (7Z)-7-Hexadecenoic acid. nih.gov

The characteristic (7Z)-double bond at the 7-position is introduced into the saturated C16 precursor, palmitic acid, prior to its conversion into a dicarboxylic acid. This desaturation is catalyzed by specific fatty acid desaturase enzymes. These enzymes, often found in the endoplasmic reticulum, introduce a cis (Z) double bond into the acyl chain. The formation of the C16:1 backbone of (7Z)-7-Hexadecenoic acid is a critical prerequisite for the subsequent ω-oxidation that yields the corresponding dioic acid. In plants, the biosynthesis of unsaturated fatty acids can occur through pathways in the plastid and the endoplasmic reticulum, involving various desaturases like SAD and FAD6. mdpi.com

The conversion of the monocarboxylic precursor, (7Z)-7-Hexadecenoic acid, to (7Z)-7-Hexadecenedioic acid is accomplished through the ω-oxidation pathway, which occurs in the endoplasmic reticulum. nih.govresearchgate.net This multi-step enzymatic process involves a cascade of three key enzyme classes. nih.govnih.gov

Cytochrome P450 Monooxygenases (CYP) : The pathway is initiated by the hydroxylation of the terminal methyl group of the fatty acid. nih.gov This reaction is catalyzed by enzymes from the CYP4A and CYP4F subfamilies, which require NADPH and oxygen to convert the fatty acid into an ω-hydroxy fatty acid. nih.gov

Alcohol Dehydrogenase (ADH) : The resulting ω-hydroxy fatty acid is then oxidized to an ω-oxo acid (aldehyde). This step is catalyzed by an NAD⁺-dependent alcohol dehydrogenase. nih.gov

Aldehyde Dehydrogenase (ALDH) : In the final step, the ω-oxo acid is oxidized to a dicarboxylic acid. This reaction is catalyzed by an NAD⁺-dependent aldehyde dehydrogenase. nih.govdntb.gov.ua

The following table summarizes the enzymes involved in this biosynthetic pathway.

| Enzyme Class | Specific Enzymes (Examples) | Cofactors | Reaction Catalyzed | Cellular Location |

| Cytochrome P450 Monooxygenase | CYP4A11, CYP4A22, CYP4F2 | NADPH, O₂ | Fatty Acid → ω-Hydroxy Fatty Acid | Endoplasmic Reticulum |

| Alcohol Dehydrogenase (ADH) | NAD⁺-dependent ADH | NAD⁺ | ω-Hydroxy Fatty Acid → ω-Oxo Acid | Cytosol/Microsomes |

| Aldehyde Dehydrogenase (ALDH) | NAD⁺-dependent ALDH | NAD⁺ | ω-Oxo Acid → Dicarboxylic Acid | Cytosol/Microsomes |

Proposed Metabolic Fate and Turnover of (7Z)-7-Hexadecenedioic Acid

Once synthesized, (7Z)-7-Hexadecenedioic acid can be further metabolized through several pathways. The primary route for the degradation of long-chain dicarboxylic acids is peroxisomal β-oxidation. nih.govnih.gov This pathway serves as an alternative to mitochondrial β-oxidation and is particularly active in the liver and kidney. nih.gov

During peroxisomal β-oxidation, the dicarboxylic acid is progressively shortened from one or both of its carboxyl ends, yielding shorter-chain dicarboxylic acids and acetyl-CoA. nih.gov This process is crucial for detoxifying cells from excess fatty acids, especially under physiological or pathological states like fasting or genetic defects in mitochondrial fatty acid oxidation. nih.gov The resulting chain-shortened DCAs can be excreted in the urine, and their presence is a marker for conditions involving increased lipid flux or impaired mitochondrial function. nih.gov

A more novel proposed fate for dicarboxylic acids involves enzymatic decarboxylation. The fatty acid photodecarboxylase from Chlorella variabilis (CvFAP), a light-activated enzyme, has been shown to convert long-chain dicarboxylic acids into C2-shortened alkanes. nih.govresearchgate.net This reaction proceeds through a mono-fatty acid intermediate, representing a unique catabolic route. nih.govresearchgate.net

Enzymatic Transformations Governing (7Z)-7-Hexadecenedioic Acid Metabolism

The metabolism of (7Z)-7-Hexadecenedioic acid is governed by a diverse set of enzymes, primarily oxidoreductases, that either degrade the molecule or modify its structure.

Oxidoreductases (EC 1) are central to both the synthesis and catabolism of (7Z)-7-Hexadecenedioic acid. researchgate.net As detailed in section 3.1.2, CYP monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases are the key oxidoreductases responsible for its biosynthesis via ω-oxidation. nih.gov

In its degradation, the enzymes of peroxisomal β-oxidation play the principal role. This includes acyl-CoA oxidase, the first enzyme in the peroxisomal pathway, and 3-hydroxyacyl-CoA dehydrogenase. libretexts.org Other modifying enzymes could potentially interact with this unsaturated dicarboxylic acid. For instance, lipoxygenases are known to oxygenate unsaturated fatty acids, introducing hydroperoxy groups that can be further metabolized into a variety of bioactive oxylipins. nih.govresearchgate.net Laccases have also been shown to catalyze the oxidative cleavage of unsaturated fatty acids, which can lead to the formation of dicarboxylic acids. tandfonline.com Additionally, carboxylic acid reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to aldehydes, a reaction that is the reverse of the final step in dioic acid biosynthesis. nih.gov

The table below details the key enzymatic players in the metabolism of (7Z)-7-Hexadecenedioic acid.

| Enzyme/Enzyme System | Enzyme Class (EC Number) | Role in Metabolism |

| Cytochrome P450 System | Oxidoreductase (EC 1.14) | Biosynthesis (ω-hydroxylation) |

| Alcohol Dehydrogenase | Oxidoreductase (EC 1.1) | Biosynthesis (oxidation of ω-hydroxy acid) |

| Aldehyde Dehydrogenase | Oxidoreductase (EC 1.2) | Biosynthesis (oxidation of ω-oxo acid) |

| Peroxisomal β-Oxidation Enzymes | Various (e.g., Acyl-CoA Oxidase, EC 1.3.3.6) | Degradation (chain shortening) |

| Lipoxygenase | Oxidoreductase (EC 1.13.11) | Potential Modification (oxygenation of double bond) |

| Fatty Acid Photodecarboxylase (CvFAP) | Lyase (EC 4.1.1.-) | Degradation (decarboxylation to alkanes) |

The primary lipid degradation pathway for (7Z)-7-Hexadecenedioic acid is peroxisomal β-oxidation. nih.govlibretexts.org Unlike most monocarboxylic fatty acids, which are primarily catabolized in the mitochondria, dicarboxylic acids are preferred substrates for peroxisomes. nih.gov

The process begins with the activation of the dicarboxylic acid to its corresponding CoA ester. Subsequently, the molecule undergoes a cycle of four reactions: oxidation, hydration, oxidation, and thiolytic cleavage. libretexts.org This cycle removes a two-carbon acetyl-CoA unit. A unique feature of dicarboxylic acid metabolism is that β-oxidation can be initiated from either of the two carboxyl groups. nih.gov The process continues until the chain is sufficiently shortened. The resulting medium- and short-chain dicarboxylic acids may then be transported to the mitochondria for complete oxidation. This pathway represents an important metabolic overflow mechanism, preventing the cellular accumulation of potentially toxic levels of long-chain fatty acids. nih.gov

Theoretical Consideration as an Intermediate in Specialized Metabolite Synthesis

While direct experimental evidence detailing the role of (7Z)-7-hexadecenedioic acid as an intermediate in the synthesis of specialized metabolites is not extensively documented, its chemical structure suggests a plausible involvement in various biosynthetic pathways. This consideration is grounded in established biochemical transformations, particularly the metabolism of fatty acids and the general principles of how primary metabolites are diverted into specialized metabolic routes.

The formation of (7Z)-7-hexadecenedioic acid itself is theoretically derived from its corresponding monocarboxylic fatty acid, (7Z)-7-hexadecenoic acid, through an omega-oxidation pathway. This process, occurring in some animal species and microorganisms, involves the oxidation of the terminal methyl group of a fatty acid to a carboxylic acid, thereby forming a dicarboxylic acid. wikipedia.orgnih.gov The enzymes typically involved in omega-oxidation include cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. wikipedia.org

Once formed, (7Z)-7-hexadecenedioic acid could serve as a precursor for a variety of specialized metabolites. The presence of two carboxylic acid functional groups, along with a cis-double bond, provides multiple points for enzymatic modification. These modifications could include chain shortening through beta-oxidation from either or both ends, desaturation, epoxidation, or esterification, leading to a diverse array of potential products.

Specialized metabolites in plants, for instance, are a large and varied group of compounds that are not essential for primary growth and development but are crucial for environmental interactions. researchgate.net They often arise from primary metabolic pathways, such as fatty acid metabolism. nih.gov It is conceivable that dicarboxylic acids like (7Z)-7-hexadecenedioic acid could be channeled into pathways producing unique polymers, signaling molecules, or defense compounds. For example, dicarboxylic acids are known components of plant cutin and suberin, which are complex polyesters forming protective barriers.

In insects, fatty acid-derived molecules are fundamental as signaling cues, such as pheromones. The biosynthesis of some lepidopteran sex pheromones, for instance, involves the modification of fatty acids, including chain shortening and the introduction of specific functional groups. researchgate.netnih.govresearchgate.net While the direct involvement of (7Z)-7-hexadecenedioic acid has not been reported, its structural similarity to known pheromone precursors suggests it could be a substrate for the enzymatic machinery involved in pheromone biosynthesis in some species.

The theoretical pathways for the involvement of (7Z)-7-hexadecenedioic acid in specialized metabolite synthesis are summarized in the table below. These are hypothetical routes based on known biochemical reactions.

| Potential Pathway | Key Enzymatic Transformations | Potential Class of Specialized Metabolite | Theoretical Role of (7Z)-7-Hexadecenedioic Acid |

|---|---|---|---|

| Polymer Biosynthesis (e.g., Cutin/Suberin Precursors) | Hydroxylation, Epoxidation, Esterification | Biopolyesters | Dicarboxylic acid monomer providing chain length and flexibility. |

| Pheromone Biosynthesis | Chain shortening (β-oxidation), Desaturation, Reductive modification of carboxyl groups | Insect Pheromones | Precursor molecule undergoing modification to produce a specific signaling molecule. |

| Phytoalexin/Defense Compound Synthesis | Oxidative modifications, Cyclization | Plant Defense Compounds | Backbone for the synthesis of antimicrobial or insecticidal compounds. |

It is important to underscore that these proposed roles are theoretical. Further research, including isotopic labeling studies and the characterization of enzymatic pathways in various organisms, is necessary to elucidate the specific metabolic fate of (7Z)-7-hexadecenedioic acid and its potential contribution to the vast array of specialized metabolites found in nature.

Advanced Analytical Techniques for 7z 7 Hexadecenedioic Acid Characterization and Quantification

Chromatographic Separation Methods for (7Z)-7-Hexadecenedioic Acid Isolation

Chromatography is essential for separating (7Z)-7-Hexadecenedioic acid from other lipids and endogenous compounds. The choice of method depends on the sample matrix, the required sensitivity, and the analytical goal, whether it is for isolation, identification, or quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids and dicarboxylic acids. resolvemass.ca However, due to the low volatility of dicarboxylic acids like (7Z)-7-Hexadecenedioic acid, derivatization is a necessary prerequisite for GC analysis. nih.govresearchgate.net This process converts the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) derivatives. nih.gov

Common derivatization procedures include esterification, often using BF₃ in an alcohol like butanol, or silylation, using reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.govnih.gov The choice of derivatization agent can impact the method's sensitivity and reproducibility. nih.govresearchgate.net For instance, a comparison of esterification and silylation for low-molecular-weight dicarboxylic acids showed that both techniques are suitable, providing low detection limits and satisfactory reproducibility. nih.govresearchgate.net However, under limiting sample conditions, BSTFA was noted to provide lower detection limits (≤ 2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%). nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns that act as a chemical fingerprint, allowing for structural elucidation and confident identification. resolvemass.ca The combination of GC's separation power with MS's identification capabilities makes GC-MS a highly specific and sensitive method for analyzing fatty acid derivatives. resolvemass.canih.gov

| Derivatization Method | Common Reagent(s) | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| Esterification (e.g., Methylation) | BF₃/Methanol or Butanol; H₂SO₄/Methanol | Produces stable derivatives (Fatty Acid Methyl Esters - FAMEs). Well-established methodology. | Can be a harsh reaction, potentially altering sensitive structures. Requires removal of excess reagent. |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA); Trimethylsilyl-N-N-dimethylcarbamate (TMSDMC) | Reaction is typically fast and proceeds under mild conditions. Can provide lower detection limits. nih.gov | Derivatives (e.g., TMS esters) can be sensitive to hydrolysis and may require anhydrous conditions. researchgate.net |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in lipidomics for analyzing complex biological samples. nih.govsannova.net It is particularly advantageous for compounds that are not easily volatilized, such as underivatized dicarboxylic acids. LC-MS/MS offers high sensitivity and throughput, providing both quantitative and qualitative data. sannova.net

The initial LC step separates lipids based on their physicochemical properties. sannova.net Several LC configurations can be used:

Reversed-Phase Liquid Chromatography (RPLC): Separates molecules based on their hydrophobicity. For dicarboxylic acids, this would involve separation based on chain length and the presence of double bonds. nih.govchromatographyonline.com

Normal-Phase Liquid Chromatography (NPLC): Separates lipids based on the polarity of their head groups. nih.gov

Hydrophilic Interaction Chromatography (HILIC): An alternative to NPLC for separating polar compounds. chromatographyonline.com

Coupling LC to MS significantly reduces matrix effects like ion suppression and allows for the separation of isomers and isobars, which is a major advantage over direct infusion techniques. nih.govnih.gov After separation, molecules are ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.govnih.gov Tandem MS (MS/MS) provides an additional layer of specificity by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions. This process provides structural information that is crucial for identifying specific lipid species within a complex mixture. sannova.netnih.gov

| LC Mode | Separation Principle | Application for (7Z)-7-Hexadecenedioic Acid |

|---|---|---|

| Reversed-Phase (RPLC) | Separates based on hydrophobicity (nonpolar interactions). | Separates dicarboxylic acids based on carbon chain length and degree of unsaturation. |

| Normal-Phase (NPLC) | Separates based on polarity of functional groups. | Separates lipid classes from each other (e.g., dicarboxylic acids from triglycerides). |

| Hydrophilic Interaction (HILIC) | Separates polar compounds on a polar stationary phase with a nonpolar mobile phase. | An alternative to NPLC for separating polar lipids and their subclasses. |

High-Performance Liquid Chromatography (HPLC) with various detectors can also be employed for the analysis of dicarboxylic acids. nih.govresearchgate.net While often coupled with MS, HPLC can also be used with other detectors, such as ultraviolet (UV) detectors, particularly if the analytes possess a chromophore or after derivatization with a UV-absorbing tag. sielc.comoup.com

For underivatized dicarboxylic acids, which lack a strong chromophore, detection can be challenging. However, methods using UV detection at low wavelengths (e.g., 200 nm) have been developed for some short-chain dicarboxylic acids. sielc.com A more common approach is derivatization to introduce a chromophore. For example, phenacyl ester derivatives of dicarboxylic acids can be quantified with high sensitivity and selectivity. researchgate.net

The separation of dicarboxylic acids via HPLC is typically achieved using reverse-phase columns. sielc.comsielc.com For example, a method for analyzing various dicarboxylic acids might use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or ethanol (B145695) and an acidified aqueous phase to ensure the carboxylic acids are in their protonated form. oup.comsielc.comnih.gov The precise conditions, including the column type, mobile phase composition, and detector, must be optimized for the specific analytes of interest. nih.govoup.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., NMR, IR)

While chromatography separates the compound of interest, spectroscopy and spectrometry are used to determine its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structural elucidation. For (7Z)-7-Hexadecenedioic acid, ¹H NMR and ¹³C NMR would provide key information.

¹H NMR: The spectrum would show characteristic signals for different protons. Protons on the carbons adjacent to the two carboxyl groups (C2 and C15) would appear at a distinct chemical shift. The two vinylic protons at the C7 and C8 positions would produce a signal whose coupling constant would confirm the (Z)- or cis-configuration of the double bond. The numerous methylene (B1212753) (-CH₂-) protons along the carbon chain would likely appear as a complex, overlapping signal. researchgate.netaocs.org

¹³C NMR: The spectrum would show signals for each unique carbon atom. The carbons of the two carboxyl groups would appear at the lowest field (highest ppm value). researchgate.net The two olefinic carbons of the double bond would have characteristic shifts, and the remaining methylene and terminal methyl carbons would appear at higher fields. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (7Z)-7-Hexadecenedioic acid would be characterized by several key absorption bands. The most prominent would be a very broad absorption in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. libretexts.orgopenstax.org A strong, sharp absorption between 1710 and 1760 cm⁻¹ would correspond to the C=O (carbonyl) stretch. libretexts.orgopenstax.org The presence of the cis-double bond would likely give rise to a C=C stretching absorption around 1650 cm⁻¹ and a =C-H bending vibration around 700 cm⁻¹.

| Functional Group | Absorption Range (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, characteristic of H-bonding |

| C-H (sp³ alkanes) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, sharp stretching |

| C=C (alkene) | ~1650 | Medium, stretching |

| C-O | 1210 - 1320 | Stretching |

Development and Validation of Robust Quantification Assays for Research Applications

For (7Z)-7-Hexadecenedioic acid to be studied as a biomarker or in other research applications, it is crucial to develop and validate robust quantitative assays. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com Key validation parameters are established by regulatory guidelines and include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. wjarr.comgavinpublishers.com

The development of a quantitative assay, for example using LC-MS/MS, would involve optimizing chromatographic conditions for separation and mass spectrometric parameters for detection. theseus.fi Quantification is typically performed using stable isotope-labeled internal standards. nih.govlipidmaps.org This approach, known as stable isotope dilution, improves the precision and accuracy of the measurement by correcting for analyte loss during sample preparation and for variations in instrument response. nih.govlipidmaps.org

| Parameter | Description | Method of Evaluation |

|---|---|---|

| Accuracy | The closeness of test results to the true value. | Analysis of a reference material or by recovery studies on samples spiked with a known amount of analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Expressed as relative standard deviation (RSD) of a series of measurements. Evaluated at different levels (repeatability, intermediate precision). |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Analysis of blank and spiked matrices; peak purity analysis in chromatography. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Based on signal-to-noise ratio (commonly 3:1) or standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Based on signal-to-noise ratio (commonly 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria. theseus.fi |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Analysis of samples with analyte concentrations spanning the claimed range; evaluated by linear regression. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Varying parameters such as mobile phase composition, pH, temperature, and observing the effect on results. |

Sensitivity refers to the ability of an analytical method to measure low concentrations of an analyte and is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). researchgate.net For fatty acid analysis, high sensitivity is often required, especially when dealing with biological samples where the compound of interest may be present at trace levels. nih.govresearchgate.net Techniques like GC-MS with negative chemical ionization (NCI) after derivatization with electron-capturing agents (e.g., pentafluorobenzyl bromide) can significantly enhance sensitivity compared to standard electron ionization (EI) methods. nih.govresearchgate.net Similarly, modern LC-MS/MS systems are capable of achieving very low detection limits, making them suitable for quantifying low-abundance lipids. mdpi.com

Specificity is the ability of the method to provide a response that is exclusively due to the target analyte. gavinpublishers.com In the context of (7Z)-7-Hexadecenedioic acid, specificity is crucial for distinguishing it from other dicarboxylic acids with the same chain length but different double bond positions or stereochemistry (e.g., (7E)-7-Hexadecenedioic acid or 8-Hexadecenedioic acid). High-resolution chromatographic techniques (both GC and LC) are the first step in achieving specificity by physically separating these isomers. nih.gov The use of mass spectrometry, particularly high-resolution MS or tandem MS (MS/MS), provides a high degree of specificity, as the fragmentation patterns of different isomers are often unique, allowing for their unambiguous identification. sannova.netmdpi.com

Application in Complex Biological Matrices

The accurate characterization and quantification of (7Z)-7-Hexadecenedioic acid in complex biological matrices such as plasma, urine, and tissue present significant analytical challenges. These challenges stem from the compound's typically low endogenous concentrations, its physicochemical similarity to a vast number of other fatty acids and lipids, and the presence of interfering substances in the sample matrix. To overcome these obstacles, highly sensitive and selective analytical techniques, primarily based on mass spectrometry coupled with chromatographic separation, are employed. nih.gov

The principal methods for the analysis of dicarboxylic acids in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov Both techniques require rigorous sample preparation to isolate the analyte from the complex matrix and often involve chemical derivatization to enhance analytical performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for the analysis of dicarboxylic acids. sigmaaldrich.cnresearchgate.net However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert them into more volatile and thermally stable esters. erndim.org This process is critical for successful separation and detection by GC-MS.

A common workflow for analyzing dicarboxylic acids like (7Z)-7-Hexadecenedioic acid in a urine sample involves several key steps. nih.gov First, an internal standard, such as a stable-isotope-labeled version of the analyte or a structurally similar dicarboxylic acid like sebacic acid, is added to the sample for accurate quantification. nih.gov The sample is then subjected to an extraction procedure, often solid-phase extraction (SPE), to isolate the organic acids. ucc.ie Following extraction, the solvent is evaporated under a stream of nitrogen. nih.govnih.gov

The dried residue is then derivatized. A frequently used method is esterification with pentafluorobenzyl (PFB) bromide, which creates di-PFB esters of the dicarboxylic acid. nih.gov These derivatives are highly electronegative, making them ideal for sensitive detection using negative ion chemical ionization (NICI) mass spectrometry. nih.govnih.gov After derivatization, the sample is reconstituted in a suitable solvent and injected into the GC-MS system. nih.gov Quantification is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte and internal standard. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Type | Human Urine | nih.gov |

| Sample Preparation | Addition of internal standard (e.g., Sebacic acid), evaporation to dryness under nitrogen. | nih.gov |

| Derivatization | Reaction with pentafluorobenzyl (PFB) bromide to form di-PFB esters. | nih.gov |

| GC Column | Capillary column (e.g., DB-5ms) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic [M-PFB]- ions. | nih.govnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the standard and often preferred method for quantifying low-abundance lipids and organic acids in biological matrices due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization to increase volatility. nih.gov

Sample preparation for LC-MS/MS analysis of (7Z)-7-Hexadecenedioic acid from plasma or serum typically begins with protein precipitation, followed by liquid-liquid extraction or, more commonly, solid-phase extraction (SPE) to remove interfering lipids and salts. nih.govresearchgate.net While derivatization is not required for volatility as in GC-MS, it may be employed to improve chromatographic retention and ionization efficiency. nih.gov For instance, chemical labeling with reagents that introduce a readily ionizable group can significantly enhance detection sensitivity in the mass spectrometer. nih.gov

The extracted and prepared sample is then injected into a liquid chromatography system, usually a reversed-phase column (e.g., C18), for separation. researchgate.net The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode, which is highly effective for deprotonating carboxylic acids. researchgate.net

Quantification is achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity and accuracy. nih.govnih.gov Method validation typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery. nih.govresearchgate.net

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range | nih.govresearchgate.net |

| Intra-assay Precision (CV%) | < 15% | nih.gov |

| Inter-assay Precision (CV%) | < 15% | nih.gov |

| Accuracy/Recovery (%) | 85 - 115% | nih.govresearchgate.net |

Future Directions and Interdisciplinary Research Opportunities for 7z 7 Hexadecenedioic Acid

Exploration of Unidentified Biological Roles in Diverse Organisms

While the biological presence of dicarboxylic acids is known, the specific functions of (7Z)-7-Hexadecenedioic acid are not yet fully understood. Future research will likely focus on elucidating its metabolic pathways and physiological effects across a range of organisms. Dicarboxylic acids are typically formed through the omega-oxidation of monocarboxylic fatty acids, a process that becomes more prominent when the primary beta-oxidation pathway is overloaded or impaired. nih.gov The resulting dicarboxylic acids are then metabolized in peroxisomes. nih.gov

In plants, the related compound (7Z,10Z,13Z)-hexadecatrienoic acid is a known component, and its metabolism via the lipoxygenase pathway is an area of active study. nih.gov Research into how (7Z)-7-Hexadecenedioic acid might fit into these or other plant-based metabolic networks could reveal novel roles in plant physiology, defense mechanisms, or signaling.

In microorganisms, the fatty acid composition of cellular membranes is crucial for identification and understanding metabolic activity. The monounsaturated fatty acid (7Z)-7-Hexadecenoic acid has been identified in autotrophic bacteria and is considered a marker for physiologically active bacteria in complex microbial communities. nih.govcaymanchem.com Investigating the biosynthetic pathways leading to the dicarboxylic acid form in these organisms could uncover unique enzymatic processes and its function in microbial survival and interaction within their environment.

Table 1: Potential Research Questions for Unidentified Biological Roles

| Research Area | Key Questions | Potential Organisms of Study |

| Metabolic Function | What are the primary metabolic pathways involving (7Z)-7-Hexadecenedioic acid? Is it an intermediate, a signaling molecule, or a metabolic byproduct? | Pseudomonas species, Candida yeasts, various plant species. acs.orgresearchgate.net |

| Physiological Role | Does it play a role in energy homeostasis, membrane structure, or cellular signaling? | Mammalian cell cultures, plant seedlings, microbial consortia. nih.govcaymanchem.com |

| Ecological Significance | How does its production or presence influence inter-organismal interactions, such as in microbial communities or plant-microbe symbioses? | Soil microbiomes, marine ecosystems, plant rhizospheres. |

Investigation of (7Z)-7-Hexadecenedioic Acid as a Potential Biomarker

The detection of specific fatty acids and their derivatives in bodily fluids has become a critical tool in diagnosing and monitoring diseases. Dicarboxylic acids, in general, are recognized as indicators of metabolic stress and mitochondrial dysfunction. confex.comnih.gov Their presence in urine (dicarboxylic aciduria) is a known marker for conditions where fatty acid oxidation is either excessively high or genetically impaired. mdpi.comnih.gov

A significant future direction is to investigate whether (7Z)-7-Hexadecenedioic acid, or its monocarboxylic precursor (7Z)-7-Hexadecenoic acid, can serve as a specific biomarker for certain conditions. Research has already linked the precursor, cis-7-Hexadecenoic acid (16:1n-9), to the formation of foamy monocytes, an early step in the development of atherosclerotic plaques. nih.gov This study highlighted its potential as a biomarker for the early detection of cardiovascular disease. nih.gov

Further research could explore its utility in other contexts:

Metabolic Disorders: Elevated levels of various dicarboxylic acids are associated with conditions like diabetes and nonalcoholic fatty liver disease. researchgate.netnih.gov Investigating the specific profile of (7Z)-7-Hexadecenedioic acid in these diseases could lead to more sensitive or specific diagnostic tests.

Neurological Diseases: Studies have shown that the profiles of dicarboxylic acids in plasma and urine change in pre-symptomatic Alzheimer's disease, reflecting impaired energy metabolism. confex.comnih.gov

Inherited Metabolic Disorders: Long-chain dicarboxylic acylcarnitines are established biomarkers for peroxisome biogenesis disorders. nih.gov Determining if (7Z)-7-Hexadecenedioic acid is relevant in these or other inborn errors of metabolism is a promising research avenue.

Table 2: Potential Biomarker Applications and Research Strategies

| Potential Disease Area | Research Strategy | Sample Type | Analytical Method |

| Cardiovascular Disease | Correlate plasma/serum levels with stages of atherosclerosis and inflammation. | Plasma, Serum | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Alzheimer's Disease | Analyze levels in cerebrospinal fluid and urine in preclinical and clinical stages. | Urine, CSF, Plasma | GC-MS, LC-MS |

| Metabolic Syndrome | Profile levels in patients with insulin (B600854) resistance, obesity, and fatty liver disease. | Plasma, Urine | Metabolomic Profiling |

| Cancer | Investigate its role in altered fatty acid metabolism, a hallmark of cancer. mdpi.com | Tissue Biopsies, Blood | Lipidomic analysis |

Novel Applications in Synthetic Biology and Biotechnology for (7Z)-7-Hexadecenedioic Acid Production

The production of chemicals from renewable biological sources is a primary goal of modern biotechnology. nih.gov Dicarboxylic acids are valuable platform chemicals used to produce polymers, lubricants, and pharmaceuticals. acs.orgnih.gov While the biotechnological production of various long-chain dicarboxylic acids using engineered yeasts and bacteria is well-established, the specific synthesis of (7Z)-7-Hexadecenedioic acid presents a novel challenge. nih.govtum.de

Future research will likely focus on designing and optimizing microbial cell factories for its production. This involves several key synthetic biology strategies:

Pathway Engineering: Identifying or engineering enzymes capable of introducing a double bond at the specific (7Z) position and performing terminal oxidation. This could involve modifying existing fatty acid desaturases and cytochrome P450 monooxygenases. osti.gov

Host Optimization: Using metabolically engineered hosts like Escherichia coli or the oleaginous yeast Yarrowia lipolytica, which are commonly used for producing fatty acids and their derivatives. nih.govgtiit.edu.cn Efforts would focus on increasing the precursor pools of hexadecanoyl-CoA and malonyl-CoA. nih.gov

Process Optimization: Developing fermentation and downstream processing techniques to maximize yield and purity, while minimizing the production of inhibitory byproducts. frontiersin.org

The rapid advancements in synthetic biology, including CRISPR-based genome editing and high-throughput screening, will accelerate the development of strains capable of producing (7Z)-7-Hexadecenedioic acid efficiently from renewable feedstocks like glucose. acs.orgosti.gov

Computational Chemistry and Molecular Modeling of (7Z)-7-Hexadecenedioic Acid Interactions

Computational methods are invaluable for predicting and understanding molecular behavior, offering insights that can guide experimental work. Molecular dynamics (MD) simulations and molecular docking can be used to explore how (7Z)-7-Hexadecenedioic acid interacts with biological molecules. nih.govmdpi.com

Key areas for future computational research include:

Enzyme-Substrate Interactions: Modeling the binding of (7Z)-7-Hexadecenedioic acid and its precursors to enzymes involved in its biosynthesis and degradation. This can help identify key amino acid residues and guide protein engineering efforts to improve enzyme specificity and efficiency. youtube.com

Membrane Dynamics: Simulating how the presence of this dicarboxylic acid might affect the properties of biological membranes, such as fluidity and permeability. This is particularly relevant given the role of its monounsaturated precursor in the membranes of certain bacteria. caymanchem.com

Protein Binding: Docking studies can predict the binding affinity of (7Z)-7-Hexadecenedioic acid to various receptors and transport proteins, helping to formulate hypotheses about its potential signaling roles or mechanisms of action within a cell. nih.gov

These computational approaches can significantly reduce the time and cost of experimental screening by prioritizing the most promising avenues for investigation.

Integration with "Omics" Technologies for Comprehensive System-Level Understanding

To gain a holistic understanding of the role of (7Z)-7-Hexadecenedioic acid, it is essential to integrate data from various "omics" platforms, such as metabolomics and lipidomics. creative-proteomics.com These technologies allow for the simultaneous measurement of thousands of molecules, providing a snapshot of the metabolic state of a biological system. mpg.de

Future research should leverage these technologies to:

Map Metabolic Networks: Use untargeted metabolomics to identify all metabolites that change in response to fluctuations in (7Z)-7-Hexadecenedioic acid levels. This can help place the compound within the broader context of cellular metabolism.

Identify Regulatory Pathways: By correlating changes in the metabolome and lipidome with transcriptomic and proteomic data, researchers can uncover the genetic and regulatory networks that control the synthesis and function of (7Z)-7-Hexadecenedioic acid.

This systems-level approach will be crucial for moving beyond the study of a single molecule to understanding its function within the complex and interconnected web of biological processes.

Q & A

Q. How can researchers validate the structural identity of (7Z)-7-Hexadecenedioic acid experimentally?

- Methodological Answer : Structural validation requires a combination of analytical techniques:

- Mass Spectrometry (MS) : Compare experimental spectra with reference data (e.g., m/z values for molecular ion peaks). For example, curated MS data for cis-7-Hexadecenoic acid are available in specialized databases .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm double-bond geometry (Z/E configuration) and carbon chain length. Use deuterated solvents and internal standards for calibration .

- Infrared Spectroscopy (IR) : Identify characteristic absorption bands for carboxylic acid groups (e.g., O-H stretch at ~2500–3300 cm) and cis-alkene C-H bends (~700 cm) .

- Reference Standards : Cross-validate results with commercially available standards (e.g., CAS 2416195) and ensure alignment with IUPAC nomenclature .

Q. What safety protocols are essential when handling (7Z)-7-Hexadecenedioic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors. Ensure equipment is grounded to prevent static discharge (flammable liquid Category 2, H225) .

- Storage : Keep in airtight containers away from ignition sources. Monitor for peroxidation if stored long-term in unsaturated forms .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How should researchers design experiments to study the acid’s effects on enzymatic activity?

- Methodological Answer :

- Control Variables : Standardize enzyme source (e.g., purified lipases), substrate concentration, pH, and temperature. Include negative controls (no acid) and positive controls (known inhibitors) .

- Dose-Response Analysis : Test multiple concentrations of (7Z)-7-Hexadecenedioic acid (e.g., 0.1–10 mM) to assess inhibitory or activating effects. Use spectrophotometry to quantify reaction rates (e.g., NADH oxidation at 340 nm) .

- Statistical Validation : Perform triplicate trials and apply ANOVA to determine significance (p < 0.05). Address outliers using Grubbs’ test .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of (7Z)-7-Hexadecenedioic acid?

- Methodological Answer :

- Meta-Analysis : Systematically review literature for variables like purity (>95% by HPLC), solvent systems (e.g., DMSO vs. ethanol), and cell models (e.g., primary vs. immortalized lines) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways (e.g., PPAR-γ/NF-κB for anti-atherogenic effects) .

- Isomer-Specific Analysis : Compare (7Z) with (7E) isomers to clarify geometric influences on bioactivity. Synthesize isomers via Wittig reactions and validate purity .

Q. How can researchers optimize synthetic routes for (7Z)-7-Hexadecenedioic acid to improve yield and stereoselectivity?

- Methodological Answer :

- Catalytic Methods : Employ palladium-catalyzed cross-couplings (e.g., Heck reaction) for Z-selective alkene formation. Monitor reaction progress via TLC or GC-MS .

- Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with ionic liquids or supercritical CO. Assess atom economy and E-factor metrics .

- Scale-Up Challenges : Address purification bottlenecks using flash chromatography or recrystallization. Characterize intermediates via FTIR and -NMR .

Q. What advanced techniques are suitable for studying the compound’s interaction with lipid membranes?

- Methodological Answer :

- Langmuir-Blodgett Trough : Measure surface pressure-area isotherms to assess incorporation into lipid monolayers .

- Fluorescence Anisotropy : Use DPH or Laurdan probes to evaluate membrane fluidity changes induced by the acid .

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., DPPC) using software like GROMACS. Validate with experimental DSC data for phase transitions .

Data Analysis & Reporting

Q. How should researchers address discrepancies in spectral data across different studies?

- Methodological Answer :

- Database Cross-Referencing : Compare spectra with authoritative sources (e.g., NIST Chemistry WebBook, HMDB) .

- Calibration Checks : Verify instrument calibration using certified reference materials (CRMs). For MS, use perfluorotributylamine (PFTBA) for mass accuracy .

- Peer Validation : Share raw data (e.g., .RAW files for MS) via repositories like MetaboLights. Use platforms like mzCloud for spectral matching .

Q. What frameworks ensure reproducibility in studies involving (7Z)-7-Hexadecenedioic acid?

- Methodological Answer :

- FAIR Principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standard formats like .mzML), and Reusable (detailed metadata) .

- Protocol Pre-Registration : Document methods on platforms like Protocols.io to reduce bias .

- Collaborative Verification : Partner with independent labs to replicate key findings. Use blinded sample analysis to minimize observer bias .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.